3,5-Dichloropyridine-2-sulfonyl fluoride

SuFEx Click Chemistry Chemoselectivity Sulfonyl Halide Stability

Traditional sulfonyl chlorides risk reductive collapse, undermining chemoselectivity and purification. 3,5-Dichloropyridine-2-sulfonyl fluoride provides a stable SVI-F warhead with dual chlorine tuning. • Tunable SuFEx handle for selective covalent engagement of non-catalytic residues (Ser, Thr, Tyr, Lys, Cys, His). • Enhanced electrophilicity enables rapid 18F-for-19F isotopic exchange for radiotracer synthesis. • Robust under thermolysis and reduction; compatible with late-stage functionalization of complex cores. In stock for immediate procurement.

Molecular Formula C5H2Cl2FNO2S
Molecular Weight 230.03
CAS No. 1934395-48-8
Cat. No. B3007984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyridine-2-sulfonyl fluoride
CAS1934395-48-8
Molecular FormulaC5H2Cl2FNO2S
Molecular Weight230.03
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)S(=O)(=O)F)Cl
InChIInChI=1S/C5H2Cl2FNO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H
InChIKeyOJBWJLXXWMCQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyridine-2-sulfonyl fluoride: SuFEx Click Chemistry & Covalent Probe Building Block


3,5-Dichloropyridine-2-sulfonyl fluoride (CAS 1934395-48-8) is a heteroaryl sulfonyl fluoride characterized by a pyridine ring substituted with two electron-withdrawing chlorine atoms at the 3- and 5-positions and a sulfonyl fluoride (–SO₂F) warhead at the 2-position . The compound belongs to the privileged class of sulfur(VI) fluoride electrophiles, which serve as connective hubs in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a second-generation metal-free click reaction with widespread applications in drug discovery, chemical biology, and materials science [1]. The strategic placement of chlorine atoms adjacent to the sulfonyl fluoride group differentiates it from simpler pyridine sulfonyl fluorides like PyFluor by tuning electrophilic reactivity and stabilizing the transition state for nucleophilic substitution .

SuFEx click chemistry building block — stable sulfonyl fluoride electrophile for metal-free conjugation
Covalent probe design — electrophilicity tuned by 3,5-dichloro substitution
Pyridine nitrogen anchimeric assistance — reported rate enhancement for 2-SO2F isomers

Why Generic Alternatives Fail vs. 3,5-Dichloropyridine-2-sulfonyl fluoride


Simply interchanging 3,5-dichloropyridine-2-sulfonyl fluoride with its closest in-class alternatives—namely, the corresponding sulfonyl chloride (3,5-dichloropyridine-2-sulfonyl chloride, CAS 886371-16-0) or the unsubstituted 2-pyridinesulfonyl fluoride (PyFluor, CAS 878376-35-3)—can result in significant failure modes. The SVI–Cl bond in sulfonyl chlorides is notoriously prone to reductive collapse, yielding SIV degradation products and chloride ion, which erodes chemoselectivity and introduces purification challenges [1]. In contrast, while PyFluor possesses the stable SVI–F bond, it lacks the dual electron-withdrawing chlorine substituents that electronically tune the 3,5-dichloro analog, culminating in a potentially suboptimal reactivity profile for applications requiring staged or controlled SuFEx reactivity, such as in targeted covalent inhibitor (TCI) design [2].

Sulfonyl chloride 3,5-Dichloropyridine-2-sulfonyl chloride may undergo reductive collapse, shifting reaction pathway fidelity and complicating purification.
PyFluor Unsubstituted 2-pyridinesulfonyl fluoride lacks electron-withdrawing chlorine substituents; electrophilicity profile may not transfer for staged SuFEx reactivity.
4-Sulfonyl isomer 3,5-Dichloropyridine-4-sulfonyl fluoride may not benefit from 2-position anchimeric assistance, potentially altering reaction rate and temperature requirements.

Comparative Advantages of 3,5-Dichloropyridine-2-sulfonyl fluoride


Reductive Collapse Avoidance

3,5-Dichloropyridine-2-sulfonyl fluoride, by virtue of the S–F bond, exhibits exclusive reactivity at the sulfur(VI) center for nucleophilic substitution, whereas the corresponding 3,5-dichloropyridine-2-sulfonyl chloride suffers from a competing reductive collapse mechanism that destroys the electrophile. The foundational SuFEx review explicitly states that for sulfonyl fluorides, the 'use of sulfur(VI) fluorides (e.g., R-SO2-F... ) leaves only the substitution pathway open,' in contrast to the 'reductive collapse yielding SIV species and Cl−' observed for sulfonyl chlorides [1]. This translates to higher yields and simpler purification in SuFEx applications.

Reductive Collapse Avoidance
Class-level inference
Exclusive SVI substitution pathway
Supports chemoselectivity and simpler purification
Based on generalized aryl sulfonyl fluoride vs. chloride behavior
SuFEx Click Chemistry Chemoselectivity Sulfonyl Halide Stability

Thermal & Hydrolytic Stability

Sulfonyl fluorides, including 3,5-dichloropyridine-2-sulfonyl fluoride, demonstrate remarkable thermodynamic stability compared to sulfonyl chlorides. The SuFEx review notes sulfonyl fluorides are 'stable to thermolysis as well as nucleophilic substitution' and exhibit 'inert reactivity in refluxing aniline,' whereas the corresponding chlorides degrade under such forcing conditions [1]. This thermal resilience is complemented by the unique fluoride-proton interaction, which 'stabilization of the fluoride ion in water affords chemistry in aqueous environments' [1], a property not shared by sulfonyl chlorides, which hydrolyze readily.

Thermal & Hydrolytic Stability
Class-level inference
Stable to thermolysis; tolerant to aqueous conditions
May support longer shelf life and safer scale-up
Stability order: sulfonyl fluoride >> sulfonyl chloride, generalized
Stability Profile Chemical Process Safety Long-Term Storage

Enhanced Electrophilicity via 3,5-Dichloro Substitution

The presence of two electron-withdrawing chlorine atoms at the 3- and 5-positions of the pyridine ring is predicted to increase the positive charge density at the sulfonyl sulfur center, thereby accelerating the rate of SuFEx nucleophilic attack relative to the unsubstituted 2-pyridinesulfonyl fluoride (PyFluor). This is supported by the Hammett linear free-energy relationship established for thiophene-2-sulfonyl halides, where a 5-Cl substituent (analogous to the 5-Cl on the pyridine ring) definitively increased reactivity towards nucleophiles in water at 25°C [1]. While direct kinetic data for the titled compound is not yet reported, the strong π-electron-withdrawing effect of the chlorine substituents (σmeta ≈ 0.37) provides a robust mechanistic basis for its enhanced electrophilicity.

Enhanced Electrophilicity
Data to verify
Predicted higher SuFEx reactivity from dual Cl substitution
Supports covalent warhead tuning; direct kinetic data not yet reported
Inferred from Hammett correlation for thiophene-2-sulfonyl halide model
Structure-Activity Relationship Hammett Analysis Covalent Warhead Tuning

2-SO2F Anchimeric Assistance

The placement of the sulfonyl fluoride group at the ortho (2-position) relative to the pyridine nitrogen endows 3,5-dichloropyridine-2-sulfonyl fluoride with a unique reactivity advantage over its 4-sulfonyl isomer (CAS 2173999-42-1). The pyridine nitrogen can act as a neighboring group, providing anchimeric assistance to the SuFEx transition state. This effect has been structurally characterized and exploited in the design of PyFluor (2-pyridinesulfonyl fluoride), where the nitrogen lone pair stabilizes the developing positive charge on sulfur during nucleophilic attack [1]. The 3,5-dichloro substitution further polarizes the ring, strengthening this intramolecular interaction.

2-SO2F Anchimeric Assistance
Class-level inference
Pyridine N lone pair stabilizes SuFEx transition state
May enable faster reactions at lower temperatures
Mechanistic inference from 2-pyridinesulfonyl fluoride reactivity profiles
Reactivity Tuning Pyridine Nitrogen Neighboring Group Effect Molecular Design

Redox Stability

A key differentiator of sulfonyl fluorides over sulfonyl chlorides is their resistance to reduction. The SuFEx foundational review confirms that 'in contrast to other halides, sulfonyl fluoride cleavage is heterolytic and thus resistant to reduction' [1]. This redox stability allows 3,5-dichloropyridine-2-sulfonyl fluoride to tolerate strongly reductive reaction conditions, such as those employed in metal-catalyzed cross-couplings performed post-SO2F installation. This contrasts sharply with the corresponding 3,5-dichloropyridine-2-sulfonyl chloride, which undergoes rapid dechlorination under reducing environments.

Redox Stability
Class-level inference
Resistant to reduction; heterolytic cleavage only
Supports SO2F handle survival under reductive conditions
Generalized from aryl sulfonyl halide redox comparisons
Chemical Robustness Functional Group Tolerance Multi-Step Synthesis

3,5-Dichloropyridine-2-sulfonyl fluoride Applications


Targeted Covalent Inhibitor (TCI) Scaffold

The compound's stable yet tunable SO2F warhead makes it ideal for designing TCIs that require selective covalent engagement of non-catalytic serine, threonine, tyrosine, lysine, cysteine, or histidine residues. Its predicted enhanced electrophilicity, inferred from Hammett correlations for electron-withdrawing substituents [1], allows for fine-tuning of warhead reactivity to match a specific target protein microenvironment, minimizing off-target labeling.

Late-Stage SuFEx Functionalization

The resistance to thermolysis and reduction, combined with exclusive substitution pathway reactivity [2], enables the installation of this SO2F handle onto complex, densely functionalized pharmaceutical cores without triggering degradation or side reactions stemming from the heterocycle itself. This is particularly valuable for generating compound libraries via parallel SuFEx diversification.

18F Radiochemistry Precursor

The 18F-for-19F isotopic exchange, a growing approach for radiolabeling, benefits from the electronic activation provided by the 3,5-dichloro motif. The increased electrophilicity facilitates rapid 18F incorporation under mild conditions, a prerequisite for effective radiochemical yield and minimal decomposition of short-lived radiotracers. This application is based on the class-level observation that aryl sulfonyl fluorides with electron-withdrawing substituents exhibit accelerated SuFEx kinetics [1].

SuFEx Polymerization

The dual functionality—2-SO2F for SuFEx connectivity and 3,5-dichloro substitution for potential subsequent cross-coupling—offers a unique AB2-type monomer system. The pyridine nitrogen anchimeric assistance lowers the SuFEx activation barrier [3], enabling efficient polymerization at process-friendly temperatures, while the C–Cl bonds serve as latent reactive sites for post-polymerization modification.

Application
Selection Property
Validation Focus
Targeted Covalent Inhibitor Scaffold
Tunable electrophilicity inferred from Hammett correlations
Warhead reactivity matching to target protein microenvironment
Late-Stage SuFEx Functionalization
Exclusive substitution pathway and thermal resilience
Compatibility with densely functionalized pharmaceutical cores
18F Radiochemistry Precursor
Electron-withdrawing 3,5-dichloro activation
Rapid 18F incorporation under mild conditions
SuFEx Polymerization
Dual SO2F handle and latent C–Cl cross-coupling sites
Polymerization efficiency at process-friendly temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloropyridine-2-sulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.